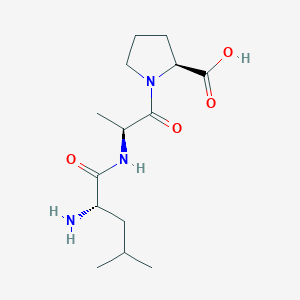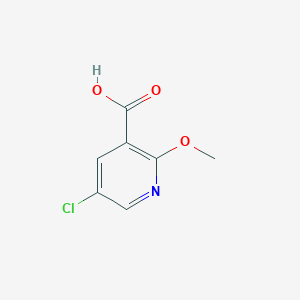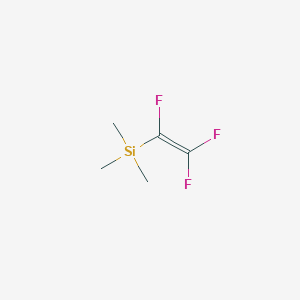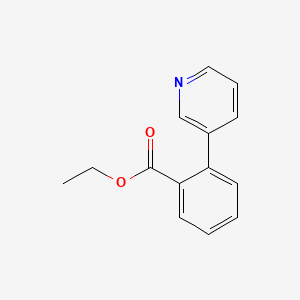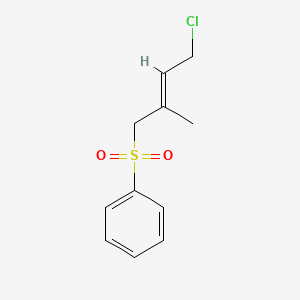
Acétate de césium
Vue d'ensemble
Description
Cesium acetate is an ionic cesium compound with the molecular formula CH3COOCs . It is a white solid that can be formed by the reaction of cesium hydroxide or cesium carbonate with acetic acid .
Synthesis Analysis
Cesium acetate can be synthesized by stirring a solution of cesium carbonate in dry methanol, followed by the addition of acetic acid . Another method involves the pyrolysis of cesium acetate, which results in porous carbon with a large specific surface area .Molecular Structure Analysis
The molecular structure of cesium acetate includes a cesium ion (Cs+) and an acetate ion (CH3COO-) . The crystal structure is primitive hexagonal .Chemical Reactions Analysis
Cesium acetate is used in organic synthesis. For example, it is used in the Perkin synthesis, which involves the formation of unsaturated cinnamic-type acids by the condensation of aromatic aldehydes with fatty acids . It is also used to invert secondary alcohols, first by direct SN2 substitution of the hydroxyl group with acetate, which is then converted back to a hydroxyl group .Physical And Chemical Properties Analysis
Cesium acetate has a molar mass of 191.949 g/mol . It appears as a colorless, hygroscopic solid . The density of the solid form is 2.423 g/cm3 . It has a melting point of 194 °C and a boiling point of 945 °C . It is highly soluble in water .Applications De Recherche Scientifique
Conversion d'énergie solaire
L'acétate de césium (CsAc) est utilisé dans la production de cellules solaires pérovskites . Le cation césium (Cs+) est largement utilisé comme dopant pour les cellules solaires à pérovskite de trihalogénure de plomb formamidinium (FAPbX3, X = I, Br, Cl) hautement efficaces et stables . Le CsAc peut efficacement stabiliser le FAMAPbI3 sous stress thermique et lumineux . L'ajout de CsAc réduit la densité de pièges dans les couches de pérovskite résultantes et prolonge leur durée de vie des porteurs .
Stabilité opérationnelle et thermique améliorée
Les cellules solaires pérovskites modifiées au CsAc présentent moins de phénomènes d'hystérésis et une stabilité opérationnelle et thermique accrue dans des conditions ambiantes .
Production de catalyseur
L'this compound est utilisé dans la production de catalyseurs . Les catalyseurs sont des substances qui augmentent la vitesse d'une réaction chimique en réduisant la quantité d'énergie nécessaire pour démarrer la réaction.
Production de matériaux à l'échelle nanométrique
L'this compound est utilisé dans la production de matériaux à l'échelle nanométrique . Ces matériaux présentent des propriétés uniques en raison de leur petite taille et sont utilisés dans une variété d'applications, y compris l'électronique, la médecine et la production d'énergie.
Production de carbones hautement poreux
L'this compound est utilisé comme seul précurseur des oxo-carbones avec des surfaces spécifiques élevées de l'ordre de 3000 m²/g, un volume de pores approchant 2 cm³/g, des teneurs en oxygène réglables et des rendements allant jusqu'à 15% . Ces oxo-carbones présentent une absorption record de CO2 de 8,71 mmol/g et une capacité spécifique ultime de 313 F/g dans le supercondensateur .
Orientations Futures
Cesium acetate has shown potential in the field of materials science, particularly in the synthesis of porous carbons . It has been used as a precursor in the synthesis of oxo-carbons with large specific surface areas . Future research may focus on further understanding the role of cesium acetate in these processes and exploring other potential applications .
Mécanisme D'action
- Role : CsAc helps enhance the stability and efficiency of perovskite solar cells by modifying the crystal structure and reducing trap density in the resulting perovskite layers .
- The incorporation of CsAc extends carrier lifetime and reduces hysteresis phenomena in perovskite solar cells .
- CsAc modifies this process, allowing stable α-FAPbI₃ black phase formation by structurally engineering the metal halide layer and precise perovskite composition .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Analyse Biochimique
Biochemical Properties
Cesium acetate plays a role in biochemical reactions, particularly in organic synthesis. It is known to interact with enzymes and proteins involved in glycosylation reactions. For example, cesium acetate has been shown to promote the glycosylation of nucleosides, which is crucial in nucleic acid research and drug development . The interaction between cesium acetate and enzymes in these reactions enhances the efficiency and yield of the desired products.
Cellular Effects
Cesium acetate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, cesium acetate can alter the pH of cellular environments, which in turn affects enzyme activity and metabolic processes . This compound’s impact on cellular function is significant, as it can modulate the activity of key enzymes and proteins involved in critical cellular pathways.
Molecular Mechanism
The molecular mechanism of cesium acetate involves its interaction with biomolecules at the molecular level. Cesium acetate can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For instance, in glycosylation reactions, cesium acetate acts as a catalyst, promoting the formation of glycosidic bonds . Additionally, cesium acetate can influence gene expression by altering the cellular pH, which affects the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cesium acetate can change over time. The stability and degradation of cesium acetate are important factors to consider. Cesium acetate is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that prolonged exposure to cesium acetate can lead to changes in cellular metabolism and enzyme activity . These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of cesium acetate vary with different dosages in animal models. At low doses, cesium acetate can enhance certain biochemical reactions without causing significant adverse effects. At high doses, cesium acetate can exhibit toxic effects, including gastrointestinal distress, hypotension, and syncope . It is essential to determine the optimal dosage to maximize the beneficial effects while minimizing toxicity.
Metabolic Pathways
Cesium acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For example, cesium acetate can influence the activity of enzymes involved in the tricarboxylic acid cycle, affecting the production of key metabolites . Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
Cesium acetate is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions affect the localization and accumulation of cesium acetate in different cellular compartments. The transport and distribution of cesium acetate are essential for its biological activity and its impact on cellular function .
Subcellular Localization
The subcellular localization of cesium acetate is influenced by targeting signals and post-translational modifications. Cesium acetate can be directed to specific compartments or organelles, where it exerts its effects on enzyme activity and cellular processes. Understanding the subcellular localization of cesium acetate is important for elucidating its mechanism of action and its role in cellular function .
Propriétés
| { "Design of the Synthesis Pathway": "Cesium acetate can be synthesized by the reaction of cesium hydroxide with acetic acid.", "Starting Materials": [ "Cesium hydroxide", "Acetic acid" ], "Reaction": [ "Add cesium hydroxide to acetic acid slowly with stirring.", "Heat the mixture to 60-70°C and continue stirring for 1-2 hours.", "Cool the mixture to room temperature and filter the precipitated cesium acetate.", "Wash the cesium acetate with cold water and dry it in a vacuum oven at 60°C for 24 hours." ] } | |
Numéro CAS |
3396-11-0 |
Formule moléculaire |
C2H4CsO2 |
Poids moléculaire |
192.96 g/mol |
Nom IUPAC |
cesium;acetate |
InChI |
InChI=1S/C2H4O2.Cs/c1-2(3)4;/h1H3,(H,3,4); |
Clé InChI |
ISOFMMPYICGGSC-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].[Cs+] |
SMILES canonique |
CC(=O)O.[Cs] |
Autres numéros CAS |
3396-11-0 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does cesium acetate enhance the performance of perovskite solar cells (PSCs)?
A1: Cesium acetate plays a multifaceted role in improving PSC performance.
Q2: How does cesium acetate interact with kaolinite surfaces?
A2: Cesium acetate intercalates into the kaolinite structure, causing the layers to expand. This process involves the incorporation of water molecules. The acetate ions hydrogen bond with the inner surface hydroxyls of the kaolinite, leading to the appearance of new infrared hydroxyl stretching and deformation modes [].
Q3: What is the molecular formula and weight of cesium acetate?
A3: The molecular formula of cesium acetate is CsCH3COO, and its molecular weight is 191.95 g/mol.
Q4: What spectroscopic techniques are useful for characterizing cesium acetate and its interactions?
A4: Several spectroscopic techniques provide valuable information:
- Infrared (IR) Spectroscopy: Reveals changes in hydroxyl stretching and deformation modes, indicating interactions between acetate ions and target molecules like kaolinite [, , ].
- Raman Spectroscopy: Provides complementary information to IR, particularly useful for studying the hydration sphere of the cesium cation and its effect on the hydroxyl groups of the target molecule [, ].
- X-ray Diffraction (XRD): Confirms the intercalation of cesium acetate into layered structures like kaolinite and provides information about the interlayer spacing [, ].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: In specific applications, like studying reaction mechanisms involving cesium acetate, NMR can be employed to monitor the formation and disappearance of intermediates and products [].
Q5: How does the thermal stability of cesium acetate compare to other alkali metal acetates?
A5: Cesium acetate exhibits distinct thermal decomposition behavior compared to potassium and rubidium acetates. This difference is evident in the variations observed in their thermographic and thermogravimetric analysis, as well as the products formed during their decomposition through ketonic and methane pathways [].
Q6: How does cesium acetate contribute to organic reactions as a catalyst or reagent?
A6: Cesium acetate demonstrates versatility in organic synthesis:
Q7: What is the role of cesium acetate in the synthesis of isoquinolines?
A7: Cesium acetate acts as a base in the rhodium(III)-catalyzed dehydrative C-C and C-N coupling of oximines and alkynes to produce isoquinolines. This reaction involves ortho C-H activation of oximines followed by functionalization with alkynes. The mild, redox-neutral conditions and tolerance to air and moisture make this synthetic route particularly appealing [].
Q8: How is cesium acetate used in the study of zeolite catalysts?
A8: Cesium acetate serves as a precursor for generating basic sites in zeolite catalysts:
Q9: How does the presence of cesium acetate affect the stability of perovskite materials?
A9: The incorporation of cesium acetate enhances the stability of perovskite materials, particularly their resistance to thermal and light-induced degradation. This improved stability is attributed to several factors, including the relaxation of strain within the perovskite layer due to cesium incorporation and the formation of a stable intermediate phase between acetate ions and lead iodide [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






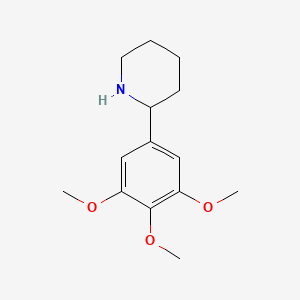
![1-Propanesulfonic acid, 3-[ethyl(3-hydroxy-4-nitrosophenyl)amino]-](/img/structure/B1353046.png)
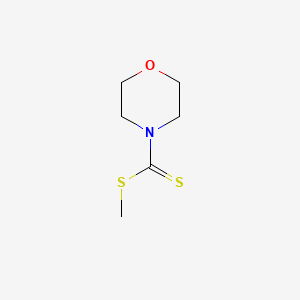
![2-[2-[4-(1,2-Diphenylbut-1-enyl)phenoxy]ethyl-methylamino]ethanol](/img/structure/B1353049.png)
